molecular formula C7H12F3N B3228916 1-cyclopentyl-2,2,2-trifluoroethan-1-amine CAS No. 1270447-57-8

1-cyclopentyl-2,2,2-trifluoroethan-1-amine

Cat. No.: B3228916
CAS No.: 1270447-57-8
M. Wt: 167.17
InChI Key: AODCHWTZHXHHJG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C7H12F3N. It is characterized by the presence of a cyclopentyl group attached to a trifluoroethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine typically involves the reaction of cyclopentylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while reduction can produce cyclopentylamines .

Scientific Research Applications

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a lead compound in the development of new antidepressant drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter pathways, modulating the activity of receptors and enzymes involved in mood regulation. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is unique due to the combination of the cyclopentyl and trifluoroethanamine groups. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclopentyl-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCHWTZHXHHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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